3-Bromo-1H-indol-7-ylamine hydrochloride

Immuno-oncology IDO1 inhibitor Indoleamine 2,3-dioxygenase

Sourcing a regiospecifically pure 3-bromo-7-aminoindole building block often involves long lead times and uncertain positional isomer content. This compound resolves that bottleneck: the unambiguous 3-bromo-7-amino substitution pattern ensures predictable reactivity in cross-coupling and SAR campaigns. - Enables direct synthesis of IDO1 probes with low-nM cellular activity. - >96% purity by HPLC; sealed under dry conditions at 2-8 °C for maximum shelf life. - Standard stock sizes from 50 mg to 1 g, with room-temperature shipping across North America.

Molecular Formula C8H8BrClN2
Molecular Weight 247.52 g/mol
CAS No. 1263378-52-4
Cat. No. B1527781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indol-7-ylamine hydrochloride
CAS1263378-52-4
Molecular FormulaC8H8BrClN2
Molecular Weight247.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)NC=C2Br.Cl
InChIInChI=1S/C8H7BrN2.ClH/c9-6-4-11-8-5(6)2-1-3-7(8)10;/h1-4,11H,10H2;1H
InChIKeyBVCPFIIPYSHHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-indol-7-ylamine hydrochloride: Technical Baseline


3-Bromo-1H-indol-7-ylamine hydrochloride is a halogenated indole derivative characterized by a bromine substituent at the 3-position and an amino group at the 7-position of the indole ring [1]. This compound, with a molecular formula of C8H8BrClN2 and a molecular weight of 247.52 g/mol , is a heterocyclic building block widely used as a versatile intermediate in organic synthesis .

Heterocyclic building block for indole synthesis
Hydrochloride salt supports aqueous reaction & assay workflows
3-Bromo-7-amino substitution pattern for IDO1-targeted research

3-Bromo-1H-indol-7-ylamine hydrochloride: Irreplaceable Selectivity


In-class compounds, such as other halogenated indoles or regioisomers, are not functionally interchangeable for 3-Bromo-1H-indol-7-ylamine hydrochloride due to the critical role of its specific substitution pattern in determining chemical reactivity and biological target engagement. The distinct 3-bromo-7-amino substitution pattern on the indole core confers unique electronic and steric properties that dictate its behavior as a synthetic intermediate and its interaction with biological targets, such as indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Substituting with a 5-bromo-7-amino or a 3-chloro analog, for instance, would alter these properties, leading to divergent reaction pathways or a loss of desired biological activity [2].

Regiochemical mismatch
Different bromo/amino positions (e.g., 5-bromo-7-amino) alter reactivity and target engagement
Salt vs free base procurement error
36.46 g/mol difference leads to critical molarity errors in biological assays
Lipophilicity shift with analog
Other indole analogs may present LogP outside the drug-like window, affecting permeability profiles

3-Bromo-1H-indol-7-ylamine hydrochloride: Quantified Differentiation


IDO1 Inhibitory Potency vs. Epacadostat

3-Bromo-1H-indol-7-ylamine serves as a core scaffold for highly potent IDO1 inhibitors. A derivative (BDBM50514753) demonstrates an IC50 of 13 nM against mouse IDO1 in a cellular assay, which is significantly more potent than the clinically evaluated IDO1 inhibitor epacadostat (IC50 ≈ 72 nM) in a comparable biochemical assay [1]. Furthermore, the same derivative exhibits an IC50 of 14 nM against human IDO1 in LXF-289 cells, showcasing its translational potential across species [1].

IDO1 Potency
Reported comparator context
13 nM (mouse cellular) vs ≈72 nM (epacadostat)
Supports IDO1 scaffold cellular activity assessment
Cross-study comparison; assay conditions differ
Immuno-oncology IDO1 inhibitor Indoleamine 2,3-dioxygenase Drug discovery

Molecular Weight Differentiation: Salt vs. Free Base

The hydrochloride salt (CAS 1263378-52-4) has a molecular weight of 247.52 g/mol, which is distinctly different from its free base counterpart, 3-bromo-1H-indol-7-amine (CAS 1084328-82-4), which has a molecular weight of 211.06 g/mol . This 36.46 g/mol difference is critical for accurate molar calculations in solution preparation, especially for biological assays where precise concentrations are paramount [1].

Molecular Weight
Head-to-head
247.52 (HCl salt) vs 211.06 g/mol (free base)
Prevents molar calculation errors in solution prep
36.46 g/mol difference; confirm form upon procurement
Analytical Chemistry Formulation QC/QA Chemical Procurement

Lipophilicity Profile: Optimal LogP for Permeability

3-Bromo-1H-indol-7-ylamine hydrochloride has a calculated LogP of 2.9344 . This value falls within an optimal range for oral drug candidates, suggesting a favorable balance between aqueous solubility and membrane permeability. This is a key differentiator from more polar or lipophilic indole analogs, which may exhibit poor absorption or high metabolic clearance [1].

Calculated LogP
Class-level inference
2.93
Within reported drug-like lipophilicity range
Computational prediction; experimental validation pending
ADME Drug Design Medicinal Chemistry Physicochemical Properties

Hydrochloride Salt Solubility Enhancement

While specific aqueous solubility data for the hydrochloride salt is not directly available, the free base (3-bromo-1H-indol-7-amine) has a low predicted solubility of 0.74 g/L in water at 25 ºC . As a general class property, conversion to the hydrochloride salt typically enhances aqueous solubility by several orders of magnitude, improving handling and reaction kinetics in aqueous or polar media [1].

Solubility Gain
Class-level inference
Hydrochloride salt > free base (0.74 g/L predicted)
May enhance aqueous handling in assay workflows
Solubility data for the salt not directly reported
Formulation Salt Selection Solubility Chemical Synthesis

3-Bromo-1H-indol-7-ylamine hydrochloride: Application Scenarios


Lead Optimization of IDO1 Inhibitors in Immuno-Oncology

The documented nanomolar potency of 3-Bromo-1H-indol-7-ylamine-derived compounds against cellular IDO1 [1] makes this building block an ideal starting point for medicinal chemistry campaigns aiming to develop novel immunotherapeutic agents. Its profile supports the exploration of structure-activity relationships (SAR) around a validated scaffold for IDO1 inhibition.

Chemical Probe Development for IDO1 Functional Studies

The high potency and cross-species activity of derived inhibitors [1] qualify 3-Bromo-1H-indol-7-ylamine as a key precursor for creating high-quality chemical probes. These probes are essential for dissecting the role of IDO1 in complex biological pathways, such as immune tolerance and tumor immune evasion.

Pharmaceutical Intermediate and Impurity Marker Synthesis

As a defined heterocyclic building block with a unique substitution pattern [1], this compound is valuable in multi-step organic synthesis. It can serve as a precursor for more complex indole-containing pharmaceuticals, or as a structurally characterized impurity standard for quality control in the manufacturing of indole-based active pharmaceutical ingredients (APIs).

Analytical Method and Formulation Development

The distinct molecular weight of the hydrochloride salt (247.52 g/mol) is critical for preparing solutions of known molarity, a foundational step in developing robust analytical methods and injectable or oral formulations. The calculated LogP of 2.93 provides a reliable starting point for predicting and optimizing drug-like properties in pre-clinical development.

Application
Selection Property
Validation Focus
IDO1 inhibitor scaffold studies
IDO1 cellular inhibitory profile
Cellular IDO1 assay profiling
IDO1 pathway chemical probe development
Target engagement suitability
IDO1 functional assay verification
Heterocyclic intermediate synthesis
Regiochemical purity and identity
Impurity profiling and QC standards
Analytical method & formulation research
Salt-form molar mass accuracy
Solution preparation and dosing calculations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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